(5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone
Overview
Description
(5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II) .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions due to their efficiency and high yield. there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact . These methods include the use of microwave-assisted synthesis and other green chemistry approaches .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: Isoxazole derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (5-(4-Chlorophenyl)isoxazol-3-yl)(morpholino)methanone include:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the isoxazole ring with the morpholino group. This combination can confer distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-3-1-10(2-4-11)13-9-12(16-20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFBDKJOVWCRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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